HA-100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

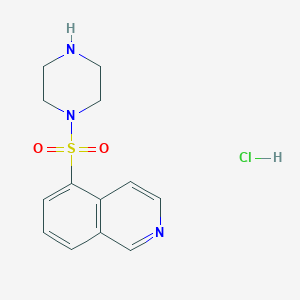

5-piperazin-1-ylsulfonylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZNIYPWRIDBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431683 | |

| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141543-63-7 | |

| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of HA-100?

An In-depth Technical Guide to the Mechanism of Action of HA-100

Introduction

This compound, chemically known as 5-(1-piperazinylsulfonyl)isoquinoline, is a potent, cell-permeable inhibitor of several protein kinases.[1] It belongs to the isoquinolinesulfonamide class of compounds and serves as a valuable research tool for investigating signaling pathways mediated by cyclic nucleotides and calcium.[2] While it has a broad inhibitory profile, its actions are most pronounced on cyclic nucleotide-dependent protein kinases and Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides a detailed examination of the molecular mechanism of this compound, its quantitative inhibitory profile, the downstream physiological effects, and relevant experimental methodologies.

Core Mechanism of Action: Protein Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of a range of serine/threonine protein kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase's catalytic domain. This prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades.

This compound exhibits inhibitory activity against the following key kinases:

-

Cyclic GMP-dependent Protein Kinase (PKG)

-

Cyclic AMP-dependent Protein Kinase (PKA)

-

Protein Kinase C (PKC)

-

Myosin Light Chain Kinase (MLCK)

-

Rho-associated coiled-coil containing protein kinase (ROCK) [1][3]

The inhibition of these kinases, particularly PKG, PKA, and ROCK, is central to the physiological effects of this compound, most notably the relaxation of vascular smooth muscle.[2][4]

Quantitative Inhibitory Profile

The inhibitory potency of this compound varies across different protein kinases. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) provide a quantitative measure of its activity.

| Target Kinase | IC50 (μM) | Ki (μM) | Notes |

| cGMP-dependent Protein Kinase (PKG) | 4[1][3][5][6] | 1.4[2] | Potent inhibition of the cGMP signaling pathway. |

| cAMP-dependent Protein Kinase (PKA) | 8[1][3][5][6] | 2.3[2] | Significant inhibition of the cAMP signaling pathway. |

| Protein Kinase C (PKC) | 12[1][3][5][6] | 6.5[1][3] | Competitive inhibition with respect to ATP. |

| Myosin Light Chain Kinase (MLCK) | 240[1][3][6] | 61[1][3] | Significantly less potent inhibition compared to other kinases. |

Key Signaling Pathways and Physiological Effects

The most well-characterized physiological effect of this compound is the induction of smooth muscle relaxation, leading to vasodilation. This is primarily achieved through its influence on the RhoA/ROCK signaling pathway, which is a critical regulator of smooth muscle contraction.[4][7]

The RhoA/ROCK Pathway in Smooth Muscle Contraction

-

Activation: Agonists such as angiotensin-II or phenylephrine bind to G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells.

-

RhoA Activation: This binding activates the small GTPase RhoA.

-

ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates Rho-kinase (ROCK).

-

Inhibition of MLCP: ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits MLCP's activity.[4][7][8]

-

Phosphorylation of MLC: With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase. The phosphorylation of MLC is catalyzed by Myosin Light Chain Kinase (MLCK).

-

Contraction: Phosphorylated MLC allows for the interaction of actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.[9][10]

Inhibition by this compound

This compound, as a ROCK inhibitor, directly interferes with this pathway.[3] By inhibiting ROCK, this compound prevents the phosphorylation and subsequent inhibition of MLCP.[4][8] This allows MLCP to remain active, dephosphorylating MLC. The resulting decrease in phosphorylated MLC leads to the dissociation of actin-myosin filaments, causing smooth muscle relaxation and vasodilation.[4]

Caption: RhoA/ROCK signaling pathway for smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method to determine the IC50 value of an inhibitor like this compound against a specific protein kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., PKA, ROCK)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplates

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or luminometer

Methodology:

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the kinase reaction buffer. Include a vehicle control (DMSO only).

-

Kinase Reaction Setup: In each well of a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound (or vehicle).

-

Initiation of Reaction: Add the purified kinase to each well and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind.

-

Phosphorylation: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). Incubate for a specified time (e.g., 20-30 minutes) at 30°C.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

Capture of Substrate: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose papers multiple times with a dilute acid solution to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity on each paper segment using a scintillation counter. Alternatively, non-radioactive methods like the ADP-Glo™ Kinase Assay can be used, which measures ADP production via a luminescence-based reaction.

-

Data Analysis: Plot the kinase activity (in counts per minute or relative light units) against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Summary of this compound's Multitarget Mechanism

This compound acts as a broad-spectrum kinase inhibitor. Its ability to inhibit multiple key signaling kinases makes it a powerful tool for dissecting complex cellular processes.

Caption: this compound's inhibitory action on its primary protein kinase targets.

References

- 1. This compound dihydrochloride | protein kinase inhibitor | CAS# 84468-24-6 | InvivoChem [invivochem.com]

- 2. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 5. stemcell.com [stemcell.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Fasudil - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. neobiotechnologies.com [neobiotechnologies.com]

- 10. Anti-Actin Alpha 2 Smooth Muscle Antibodies: Novus Biologicals [novusbio.com]

HA-100: An In-Depth Technical Guide for Researchers

A Comprehensive Overview of the Protein Kinase Inhibitor HA-100, its Mechanism of Action, Target Selectivity, and Methodologies for its Study.

This technical guide provides a detailed examination of this compound, a potent and versatile protein kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways and mechanisms associated with this compound's activity.

Core Concepts: Mechanism and Primary Targets

This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, is a member of the isoquinolinesulfonamide class of compounds. It functions primarily as an ATP-competitive inhibitor, targeting a range of serine/threonine kinases. Its inhibitory action is achieved by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] This mechanism underlies its broad utility in studying various cellular processes.

The primary targets of this compound include cyclic nucleotide-dependent protein kinases and other key regulators of cellular function. Notably, it exhibits potent inhibition of:

-

Protein Kinase G (PKG)

-

Protein Kinase A (PKA)

-

Protein Kinase C (PKC)

-

Myosin Light Chain Kinase (MLCK)

-

Rho-associated coiled-coil containing protein kinase (ROCK)

The inhibitory activity of this compound is concentration-dependent, with varying affinities for its different targets. This differential inhibition allows for its use as a tool to dissect specific signaling pathways.

Quantitative Data Summary

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its efficacy.

| Kinase Target | IC50 (µM) |

| Protein Kinase G (PKG) | 4 |

| Protein Kinase A (PKA) | 8 |

| Protein Kinase C (PKC) | 12 |

| Myosin Light Chain Kinase (MLCK) | 240 |

Table 1: IC50 Values of this compound for Primary Kinase Targets. [2]

| Kinase Target | Ki (µM) | Inhibition Mechanism |

| Myosin Light Chain Kinase (MLCK) | 61 | Competitive with respect to ATP |

| Protein Kinase C (PKC) | 6.5 | Competitive with respect to ATP |

Table 2: Inhibitor Constant (Ki) and Mechanism of this compound.

Signaling Pathways and Mechanisms

This compound exerts its cellular effects by modulating key signaling pathways involved in a multitude of physiological processes, most notably smooth muscle contraction and relaxation.

Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. Upon activation by GTP-bound RhoA, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin cross-bridge formation and muscle contraction. This compound, as a ROCK inhibitor, blocks this cascade, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.[3]

References

Target Pathways of HA-100: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100, an isoquinoline sulfonamide derivative, is a potent inhibitor of several protein kinases. Its ability to modulate key signaling pathways has led to its use as a valuable research tool in various fields, including smooth muscle physiology, stem cell biology, and neuroscience. This technical guide provides a comprehensive overview of the target pathways of this compound, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used to elucidate its function.

Core Target Pathways and Mechanism of Action

This compound primarily exerts its effects by competitively inhibiting the ATP-binding sites of several serine/threonine kinases. Its main targets include Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), Myosin Light Chain Kinase (MLCK), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] By blocking the activity of these kinases, this compound disrupts downstream signaling cascades involved in a multitude of cellular processes.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary kinase targets. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values have been compiled from various studies.

| Target Kinase | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

| cGMP-dependent Protein Kinase (PKG) | 4 | 1.4 | ATP-competitive | [2] |

| cAMP-dependent Protein Kinase (PKA) | 8 | 2.3 | ATP-competitive | [2] |

| Protein Kinase C (PKC) | 12 | 6.5 | ATP-competitive | [2] |

| Myosin Light Chain Kinase (MLCK) | 240 | 61 | ATP-competitive | [2] |

| Rho-associated Kinase (ROCK) | Not explicitly quantified in initial screens, but widely used as a ROCK inhibitor. | - | ATP-competitive | [2] |

Signaling Pathways Modulated by this compound

This compound's broad-spectrum kinase inhibitory activity allows it to influence several critical signaling pathways.

PKA, PKC, and PKG Signaling

PKA, PKC, and PKG are key regulators of numerous cellular functions, including metabolism, gene expression, and cell proliferation. This compound's inhibition of these kinases can lead to widespread effects depending on the cell type and context.

References

The Kinase Inhibitor HA-100: A Technical Overview of its Effects on PKA and PKC Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100, a member of the isoquinolinesulfonamide class of compounds, is a cell-permeable protein kinase inhibitor. It exerts its effects by competitively binding to the ATP-binding site of various kinases, thereby preventing the phosphorylation of their respective substrates. This technical guide provides an in-depth analysis of the effects of this compound on two key serine/threonine kinases: cAMP-dependent Protein Kinase (PKA) and Protein Kinase C (PKC). Understanding the specific inhibitory profile and the underlying experimental methodologies is crucial for researchers utilizing this compound as a pharmacological tool to dissect signaling pathways and for professionals involved in the development of kinase-targeted therapeutics.

Quantitative Inhibition Data

The inhibitory potency of this compound against PKA and PKC has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that quantify the efficacy of this compound. A summary of these values is presented below for direct comparison.

| Kinase | Inhibitor | IC50 (µM) | Ki (µM) | Competitive with |

| Protein Kinase A (PKA) | This compound | 8[1][2] | - | ATP |

| Protein Kinase C (PKC) | This compound | 12[1][2] | 6.0 | ATP |

PKA and PKC Signaling Pathways and Inhibition by this compound

Protein Kinase A and Protein Kinase C are critical nodes in a multitude of cellular signaling cascades, regulating processes ranging from gene expression and metabolism to cell proliferation and apoptosis. This compound's inhibitory action at these key junctures can have profound effects on downstream cellular events.

Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is typically activated by an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger binds to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues. This compound inhibits the catalytic activity of PKA by competing with ATP for its binding site on the catalytic subunit.

Protein Kinase C (PKC) Signaling Pathway

The activation of Protein Kinase C is more complex, often involving the generation of second messengers like diacylglycerol (DAG) and an increase in intracellular calcium (Ca2+). These molecules recruit PKC to the plasma membrane and induce a conformational change that relieves autoinhibition, leading to its activation. Activated PKC then phosphorylates a distinct set of substrate proteins. Similar to its action on PKA, this compound inhibits PKC by competing with ATP at the catalytic site.

Experimental Protocols for Kinase Inhibition Assays

The determination of the inhibitory activity of this compound on PKA and PKC relies on in vitro kinase assays. The following protocols are based on the methodologies described for related isoquinolinesulfonamide compounds by Hidaka and colleagues, which laid the groundwork for the characterization of this compound.

General Workflow for Kinase Inhibition Assay

The general workflow involves preparing the kinase, substrate, and inhibitor, initiating the phosphorylation reaction with radioactively labeled ATP, stopping the reaction, separating the phosphorylated substrate, and quantifying the incorporated radioactivity.

Detailed Methodologies

Protein Kinase A (PKA) Inhibition Assay

-

Enzyme Source: PKA was purified from bovine heart.

-

Assay Buffer: The reaction was typically carried out in a buffer containing Tris-HCl (pH 7.4), magnesium acetate, and dithiothreitol.

-

Substrate: Histone H1 or a specific peptide substrate such as Kemptide (LRRASLG) was used as the phosphate acceptor.

-

Reaction Conditions: The standard assay mixture (total volume of 200 µL) contained the assay buffer, cAMP (to activate PKA), the substrate protein or peptide, the catalytic subunit of PKA, and varying concentrations of this compound.

-

Initiation and Termination: The reaction was initiated by the addition of [γ-³²P]ATP. After incubation at 30°C for a defined period (e.g., 10 minutes), the reaction was terminated by adding a solution of trichloroacetic acid or by spotting the mixture onto phosphocellulose paper.

-

Quantification: The amount of ³²P incorporated into the substrate was determined by scintillation counting. The percentage of inhibition was calculated by comparing the radioactivity in the presence of this compound to that of the control (without inhibitor). The IC50 value was then determined from the dose-response curve.

Protein Kinase C (PKC) Inhibition Assay

-

Enzyme Source: PKC was partially purified from rat brain.

-

Assay Buffer: The reaction buffer typically consisted of Tris-HCl (pH 7.4), magnesium acetate, and calcium chloride.

-

Activators: Phosphatidylserine and diolein were added to the reaction mixture to activate PKC.

-

Substrate: Histone H1 was commonly used as the substrate for PKC.

-

Reaction Conditions: The assay mixture (total volume of 200 µL) included the assay buffer, activators, histone H1, PKC, and various concentrations of this compound.

-

Initiation and Termination: The reaction was started by the addition of [γ-³²P]ATP and incubated at 30°C. The reaction was stopped, and the phosphorylated substrate was separated using methods similar to the PKA assay.

-

Quantification: The incorporation of ³²P into histone H1 was quantified by scintillation counting, and the IC50 value for this compound was determined from the resulting inhibition curve.

Conclusion

This compound serves as a valuable research tool for the investigation of PKA and PKC signaling pathways due to its well-characterized inhibitory activities. This technical guide has provided a comprehensive overview of the quantitative inhibition data, the signaling pathways affected, and the fundamental experimental protocols used to assess the inhibitory effects of this compound. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the accurate interpretation of experimental results and for the rational design of future studies targeting protein kinases. It is important to note that while this compound shows some selectivity, it can inhibit other kinases, and therefore, results obtained using this inhibitor should be interpreted with consideration of its broader kinase inhibitory profile.

References

The Multifaceted Role of HA-100 in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100, an isoquinoline sulfonamide derivative, has emerged as a significant tool in cellular biology and pharmacology due to its potent inhibitory effects on a range of protein kinases.[1] This technical guide provides an in-depth overview of the function of this compound in cellular processes, focusing on its mechanism of action, impact on key signaling pathways, and its role in various physiological and pathological contexts. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for their investigative and therapeutic endeavors.

Core Mechanism of Action: Protein Kinase Inhibition

This compound functions primarily as a competitive inhibitor of ATP at the catalytic sites of several serine/threonine protein kinases.[1] Its inhibitory action disrupts the phosphorylation cascade, thereby modulating a multitude of downstream cellular events. The primary targets of this compound include Protein Kinase A (PKA), Protein Kinase C (PKC), and cyclic GMP-dependent Protein Kinase (PKG).[1] Furthermore, this compound is recognized as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro studies. The following tables summarize the key inhibitory constants (IC50 and Ki values) for this compound.

| Kinase Target | IC50 (μM) | Reference |

| Protein Kinase G (PKG) | 4 | [1] |

| Protein Kinase A (PKA) | 8 | [1] |

| Protein Kinase C (PKC) | 12 | [1] |

| Myosin Light Chain Kinase (MLCK) | 240 | [1] |

| Kinase Target | Ki (μM) | Competitive with | Reference |

| Protein Kinase C (PKC) | 6.5 | ATP | [1] |

| Myosin Light Chain Kinase (MLCK) | 61 | ATP | [1] |

Impact on Key Signaling Pathways

The inhibitory action of this compound on PKA, PKC, and ROCK places it at the crossroads of several critical signaling pathways that govern a wide array of cellular functions.

PKA and PKC Signaling Pathways

PKA and PKC are central players in signal transduction, responding to second messengers like cyclic AMP (cAMP) and diacylglycerol (DAG)/intracellular calcium, respectively. By inhibiting these kinases, this compound can influence processes such as gene expression, cell proliferation, and metabolism.

ROCK Signaling Pathway

The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction. This compound's inhibition of ROCK has significant implications for these processes.

Cellular Functions of this compound

The inhibitory effects of this compound on these key signaling pathways translate into a diverse range of cellular functions.

Smooth Muscle Relaxation and Vasodilation

One of the most well-characterized effects of this compound is its ability to induce smooth muscle relaxation, leading to vasodilation. This is primarily achieved through the inhibition of ROCK and MLCK, which are crucial for the phosphorylation of myosin light chain and subsequent muscle contraction. By preventing this phosphorylation, this compound effectively uncouples the calcium signal from the contractile machinery. This property makes this compound a valuable tool for studying vascular physiology and a potential lead compound for antihypertensive therapies.

Stem Cell Biology

This compound has been shown to play a significant role in stem cell research. As a ROCK inhibitor, it improves the survival of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) in culture, a critical step for various applications, including single-cell cloning and high-throughput screening. Inhibition of the ROCK pathway prevents the anoikis (detachment-induced apoptosis) that is commonly observed in these cells.

Role in Apoptosis

The role of this compound in apoptosis is complex and context-dependent, largely mediated through its inhibition of the ROCK pathway. ROCK signaling can be both pro-apoptotic and anti-apoptotic depending on the cell type and the specific apoptotic stimuli.[2] For instance, in some cancer cells, inhibition of ROCK by compounds like this compound can suppress apoptosis and promote cell survival.[3] Conversely, in other contexts, ROCK inhibition has been shown to induce apoptosis.[2] Therefore, the effect of this compound on apoptosis must be evaluated on a case-by-case basis.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific protein kinase in vitro.

Materials:

-

Purified recombinant protein kinase (e.g., PKA, PKC, ROCK)

-

Specific peptide substrate for the kinase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

Phosphocellulose paper or other suitable separation matrix

-

Scintillation counter or other detection instrument

Procedure:

-

Prepare a dilution series of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Smooth Muscle Contraction Assay

This protocol provides a general method to assess the effect of this compound on smooth muscle cell contraction in a 3D collagen gel matrix.

Materials:

-

Primary smooth muscle cells (e.g., aortic or tracheal)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Type I collagen solution

-

Neutralization buffer (e.g., 0.1 N NaOH)

-

24-well culture plates

-

This compound

-

Contractile agonist (e.g., carbachol, phenylephrine)

-

Microscope with a camera or a gel scanner

Procedure:

-

Culture smooth muscle cells to 80-90% confluency.

-

Prepare a collagen gel solution by mixing Type I collagen with culture medium and neutralizing it with the neutralization buffer on ice.

-

Harvest the smooth muscle cells and resuspend them in the cold collagen gel solution at a desired cell density (e.g., 2 x 10⁵ cells/mL).

-

Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, add culture medium to each well.

-

Incubate the plates for 24-48 hours to allow the cells to spread and establish tension within the gel.

-

Pre-treat the gels with different concentrations of this compound or vehicle control for 1-2 hours.

-

Induce contraction by adding a contractile agonist to the medium.

-

Monitor the change in the diameter of the collagen gels over time using a microscope or by scanning the plate.

-

Quantify the degree of gel contraction and compare the effects of different this compound concentrations.

Conclusion

This compound is a versatile and potent protein kinase inhibitor with well-defined effects on PKA, PKC, and ROCK signaling pathways. Its ability to modulate fundamental cellular processes such as muscle contraction, cell survival, and cytoskeletal dynamics makes it an invaluable tool for basic research and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of this compound's functions, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of its diverse biological roles.

References

HA-100: A Technical Guide to its Role as a ROCK Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100, an isoquinoline sulfonamide derivative, is recognized in the scientific community as a cell-permeable protein kinase inhibitor. While it exhibits inhibitory activity against a range of kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG), it is also notably utilized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of this compound's function as a ROCK inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in their study design and execution.

Data Presentation: Quantitative Kinase Inhibition

This compound's inhibitory activity has been quantified against several protein kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. It is important to note that while this compound is used as a ROCK inhibitor, specific IC50 or Ki values for the individual ROCK1 and ROCK2 isoforms are not consistently reported in recent literature, which often focuses on more potent and selective inhibitors.

| Kinase Target | IC50 | Ki | Notes |

| cGMP-dependent Protein Kinase (PKG) | 4 µM[1] | - | |

| cAMP-dependent Protein Kinase (PKA) | 8 µM[1] | - | |

| Protein Kinase C (PKC) | 12 µM[1] | 6.5 µM[1] | Inhibition is competitive with respect to ATP[1]. |

| Myosin Light Chain Kinase (MLCK) | 240 µM[1] | 61 µM[1] | Inhibition is competitive with respect to ATP[1]. |

| ROCK2 | 1.9 µM (for Fasudil/HA-1077) | - | Note: This value is for the related compound Fasudil (HA-1077), a more potent ROCK inhibitor. Specific values for this compound are not readily available. |

Signaling Pathways

The primary signaling pathway influenced by this compound in its capacity as a ROCK inhibitor is the Rho/ROCK pathway. This pathway is a critical regulator of cell shape, motility, and smooth muscle contraction.

Caption: The Rho/ROCK signaling pathway, a target of this compound.

Experimental Protocols

In Vitro ROCK Kinase Assay (General Protocol)

This protocol describes a general method for measuring ROCK activity in vitro, which can be adapted for testing the inhibitory effect of this compound. The principle of this assay is to measure the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Recombinant active ROCK2 enzyme

-

MYPT1 substrate (recombinant protein or peptide)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

Detection reagent (e.g., TMB substrate)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well microplate with the MYPT1 substrate and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding. Wash the wells.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase assay buffer and recombinant active ROCK2 enzyme.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by washing the wells.

-

Add the primary phospho-specific antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the TMB substrate.

-

Stop the color development by adding the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of substrate phosphorylation. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical in vitro ROCK kinase assay.

Ex Vivo Smooth Muscle Relaxation Assay

This protocol outlines a method to assess the vasorelaxant effects of this compound, which are mediated in part by ROCK inhibition.

Materials:

-

Isolated tissue preparation (e.g., aortic rings from a laboratory animal).

-

Organ bath system with temperature control and aeration.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Vasoconstrictor agent (e.g., phenylephrine, KCl).

-

This compound solutions of varying concentrations.

-

Force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., aorta) and cut it into rings of appropriate size.

-

Mounting: Mount the tissue rings in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

-

Contraction: Induce a stable contraction of the smooth muscle rings by adding a vasoconstrictor agent (e.g., phenylephrine).

-

Inhibitor Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in tension using a force transducer.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve for this compound and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

This compound serves as a useful tool in research for studying the effects of ROCK inhibition, despite being less potent and selective than more recently developed compounds. Its inhibitory action on the Rho/ROCK pathway has implications for understanding and potentially modulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers employing this compound in their investigations. For studies requiring high specificity for ROCK, the use of more selective inhibitors in parallel with this compound is recommended to delineate the specific contributions of ROCK inhibition to the observed biological effects.

References

Downstream effects of HA-100 administration in vitro.

An In-Depth Guide to the Downstream Effects of HA-100 Administration In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, cell-permeable isoquinoline derivative that functions as a multi-target protein kinase inhibitor. Primarily recognized for its inhibitory action on Rho-associated coiled-coil forming protein kinase (ROCK), it also demonstrates significant activity against a panel of other serine/threonine kinases, including protein kinase A (PKA), protein kinase G (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK). Its ability to modulate fundamental cellular processes, such as cytoskeletal dynamics, cell adhesion, and smooth muscle contraction, makes it a valuable tool for in vitro research. This guide details the molecular mechanism of this compound, its downstream signaling effects, quantitative inhibitory data, and standard experimental protocols for its use in a laboratory setting.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding site of its target kinases, thereby preventing the phosphorylation of their respective downstream substrates. While it is broadly used as a ROCK inhibitor, its activity against other kinases is significant and must be considered when interpreting experimental results. Its primary known targets are key regulators of cellular contractility and signaling cascades.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its principal kinase targets has been characterized by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). These values are crucial for determining appropriate working concentrations for in vitro experiments.

| Target Kinase | IC₅₀ Value (μM) | Kᵢ Value (μM) | Citation(s) |

| cGMP-dependent Protein Kinase (PKG) | 4 | - | [1] |

| cAMP-dependent Protein Kinase (PKA) | 8 | - | [1] |

| Protein Kinase C (PKC) | 12 | 6.5 | [1] |

| Myosin Light Chain Kinase (MLCK) | 240 | 61 | [1] |

Core Downstream Signaling Pathway: Rho-ROCK Inhibition

The most well-characterized downstream effects of this compound in vitro stem from its inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of actin-myosin contractility and cytoskeletal organization.

Pathway Description: The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, promotes the phosphorylation of Myosin Light Chain (MLC) through two distinct mechanisms:

-

Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin-binding subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), which inhibits the phosphatase's activity.[2][3] This action prevents the dephosphorylation of MLC, leading to a net increase in phosphorylated MLC (p-MLC).[2][3][4]

-

Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, further contributing to the pool of active p-MLC.[3]

Simultaneously, ROCK phosphorylates and activates LIM Kinase (LIMK).[1][5] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][5][6] The inactivation of cofilin prevents the severing of actin filaments, leading to their stabilization and accumulation.

The culmination of these effects—increased p-MLC and stabilized actin filaments—results in enhanced actin-myosin contractility, formation of stress fibers, and regulation of cell adhesion and morphology.[3][6] Administration of this compound blocks these ROCK-mediated events, leading to a reduction in p-MLC and p-cofilin, disassembly of stress fibers, and changes in cell shape.

Experimental Protocols

To investigate the downstream effects of this compound, a combination of cell treatment, protein extraction, and immunoblotting is typically employed.

General Protocol for In Vitro Cell Treatment

This protocol outlines a general procedure for treating cultured cells with this compound to assess its impact on downstream signaling.

-

Cell Seeding: Plate cells (e.g., HeLa, HUVEC, or primary smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency in standard culture medium.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (typically ranging from 1-100 µM).

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the medium containing the desired concentration of this compound.

-

Include a "vehicle control" by treating a parallel set of cells with medium containing the same concentration of DMSO used for the highest this compound dose.

-

Include an "untreated control" with fresh medium only.

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours), depending on the specific pathway and endpoint being investigated.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading for subsequent analysis.

Protocol for Western Blot Analysis of Downstream Targets

Western blotting is the standard method to quantify changes in the phosphorylation status of ROCK pathway proteins like MLC and cofilin following this compound treatment.

-

Sample Preparation: Mix the quantified cell lysates from the treatment protocol with SDS-PAGE sample buffer (e.g., Laemmli buffer) and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins. To assess downstream effects, use antibodies against:

-

Phospho-Myosin Light Chain 2 (p-MLC)

-

Total Myosin Light Chain 2 (Total MLC)

-

Phospho-Cofilin (p-Cofilin)

-

Total Cofilin

-

A loading control (e.g., GAPDH or β-actin) Incubate overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in phosphorylation due to this compound treatment.

References

- 1. Stromal Cell-Derived Factor 1α Activates LIM Kinase 1 and Induces Cofilin Phosphorylation for T-Cell Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Sulfonamide HA-100: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HA-100, a potent small molecule inhibitor of several protein kinases. This document details its chemical structure, physicochemical and biological properties, and its mechanism of action. Furthermore, a representative experimental protocol for its use in a cell-based assay is provided, alongside visualizations of its inhibitory effects on key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, systematically named 1-(5-Isoquinolinesulfonyl)piperazine, is a member of the isoquinoline sulfonamide class of compounds. It is commonly supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

Below is a summary of the key chemical and physical properties of this compound dihydrochloride.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅N₃O₂S · 2HCl | [1] |

| Molecular Weight | 350.26 g/mol | [2] |

| CAS Number | 210297-47-5 | [1][3] |

| Appearance | White to off-white solid powder | [4] |

| Purity | ≥95% | [1][3] |

| Solubility | DMSO: ≥20 mg/mL (≥57.1 mM) | [2] |

| Storage | Store at -20°C | [3] |

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic domain of several serine/threonine protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). By blocking the action of these kinases, this compound can modulate a variety of downstream cellular processes. In addition to its activity on PKA, PKC, and PKG, this compound is also utilized in cell culture applications as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[4]

The inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of this compound against its primary targets are summarized in the table below.

| Target Protein Kinase | IC₅₀ | Ki | Reference |

| Protein Kinase G (PKG) | 4 µM | - | [2][4] |

| Protein Kinase A (PKA) | 8 µM | - | [2][4] |

| Protein Kinase C (PKC) | 12 µM | 6.5 µM | [2][4] |

| Myosin Light Chain Kinase (MLCK) | 240 µM | 61 µM | [4] |

Inhibition of the PKA Signaling Pathway

The PKA signaling cascade is initiated by the binding of cyclic adenosine monophosphate (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound inhibits the catalytic activity of PKA, thereby blocking the phosphorylation of its target proteins.

Caption: Inhibition of the PKA signaling pathway by this compound.

Inhibition of the PKC Signaling Pathway

The activation of Protein Kinase C (PKC) is a crucial step in response to signals that trigger the hydrolysis of membrane phospholipids. Diacylglycerol (DAG) and intracellular calcium are key second messengers that activate conventional and novel PKC isoforms. Once activated, PKC phosphorylates a wide range of cellular proteins involved in proliferation, differentiation, and apoptosis. This compound interferes with this process by inhibiting the kinase activity of PKC.

Caption: Inhibition of the PKC signaling pathway by this compound.

Inhibition of the PKG Signaling Pathway

The Protein Kinase G (PKG) signaling pathway is primarily activated by cyclic guanosine monophosphate (cGMP). Upon binding of cGMP, PKG undergoes a conformational change that unleashes its kinase activity, leading to the phosphorylation of target proteins that regulate smooth muscle relaxation, platelet aggregation, and other physiological processes. This compound effectively blocks the catalytic function of PKG.

Caption: Inhibition of the PKG signaling pathway by this compound.

Experimental Protocols: Representative Cell-Based Kinase Inhibition Assay

This section outlines a general protocol for determining the inhibitory activity of this compound on a target kinase in a cell-based assay format. This protocol is a template and may require optimization for specific cell lines and kinases.

Materials and Reagents

-

Cell line expressing the target kinase of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Phospho-specific antibody against the kinase substrate

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection reagent (e.g., chemiluminescent substrate)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count cells, then resuspend in fresh culture medium to the desired density.

-

Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (medium with DMSO only).

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice to ensure complete cell lysis.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities from the western blot images.

-

Normalize the intensity of the phospho-substrate band to the total substrate or housekeeping protein band.

-

Plot the normalized signal against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve using appropriate software to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways regulated by PKA, PKC, and PKG. Its well-characterized inhibitory activity and commercial availability make it a staple in many cell biology and drug discovery laboratories. The information and protocols provided in this guide are intended to support researchers in the effective use and understanding of this potent kinase inhibitor.

References

The Discovery and Development of HA-100: A Technical Guide to a Seminal Protein Kinase Inhibitor

An in-depth exploration of the history, mechanism of action, and experimental foundations of the isoquinolinesulfonamide-based protein kinase inhibitor, HA-100.

Introduction

This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, is a foundational member of the isoquinolinesulfonamide class of protein kinase inhibitors. Since its initial development, it has served as a valuable research tool for elucidating the roles of various protein kinases in cellular signaling. This technical guide provides a comprehensive overview of the discovery and development history of this compound, its mechanism of action, and detailed experimental protocols for its characterization and application, with a particular focus on its use in stem cell biology.

Discovery and Development History

The journey to the discovery of this compound began in the early 1980s with the work of Hiroyoshi Hidaka, Masatoshi Hagiwara, and their colleagues. Their initial research focused on naphthalenesulfonamide derivatives as calmodulin antagonists. A pivotal shift occurred when they replaced the naphthalene ring with an isoquinoline structure. This modification led to a new class of compounds that, while losing their calmodulin antagonistic properties, potently inhibited protein kinases.

This new class, the isoquinolinesulfonamides, demonstrated competitive inhibition with respect to ATP, indicating they targeted the ATP-binding site of kinases. Early work focused on analogs such as H-7 and H-8, which showed varying degrees of selectivity for cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).

This compound emerged from this research as a dechlorinated analog of a more potent inhibitor, HA-156.[1] While this compound showed a decreased affinity for myosin light chain kinase (MLCK) compared to its chlorinated counterpart, it retained inhibitory activity against a range of key serine/threonine kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1][2][3][4][5] This profile made it a useful tool for dissecting the roles of these kinases in various cellular processes.

In subsequent years, the development of this compound shifted from its initial characterization as a general protein kinase inhibitor to a more specialized tool in the burgeoning field of stem cell research. Scientists discovered that inhibiting specific kinase pathways could influence cell fate, survival, and reprogramming. This compound, often in combination with other small molecules, was found to improve the survival of human pluripotent stem cells (hPSCs) after dissociation and to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[2]

Mechanism of Action

This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the catalytic domain of susceptible kinases, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. The isoquinoline ring and the sulfonamide linker are key structural features that enable this interaction. Kinetic analyses have confirmed this competitive mechanism of action.

Quantitative Data

The inhibitory activity of this compound against several key protein kinases has been quantified through in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Kinase | IC50 (μM) | Ki (μM) | Reference |

| cGMP-dependent Protein Kinase (PKG) | 4 | - | [2][3][4][5] |

| cAMP-dependent Protein Kinase (PKA) | 8 | - | [2][3][4][5] |

| Protein Kinase C (PKC) | 12 | 6.5 | [2][3][4] |

| Myosin Light Chain Kinase (MLCK) | 240 | 61 | [1][3][4] |

Signaling Pathways

This compound primarily targets the PKA, PKC, and PKG signaling pathways. These pathways are central to a multitude of cellular processes, including cell growth, differentiation, and metabolism. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for each of these kinases.

Experimental Protocols

Synthesis of 1-(5-Isoquinolinesulfonyl)piperazine (this compound)

The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. A general procedure is outlined below, based on synthetic routes for similar isoquinolinesulfonamide derivatives.

Materials:

-

5-Isoquinolinesulfonyl chloride

-

Piperazine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Triethylamine or other suitable base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve piperazine (excess, typically 2-3 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve 5-isoquinolinesulfonyl chloride (1 equivalent) in the same anhydrous solvent.

-

Add the solution of 5-isoquinolinesulfonyl chloride dropwise to the cooled piperazine solution with stirring.

-

Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-(5-isoquinolinesulfonyl)piperazine (this compound).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific protein kinase using a radiometric assay.

Materials:

-

Purified recombinant protein kinase (e.g., PKA, PKC, PKG)

-

Specific peptide or protein substrate for the kinase

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

-

Scintillation counter and scintillation fluid

-

Stopping solution (e.g., phosphoric acid)

Procedure:

-

Prepare a series of dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the desired concentration of this compound (or DMSO for the control).

-

Add the purified protein kinase to the mixture and pre-incubate for a short period at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stopping solution or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (DMSO-treated) reaction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.

Application in Human Pluripotent Stem Cell (hPSC) Culture for Improved Survival

This compound is often used to enhance the survival of hPSCs, particularly after single-cell dissociation, a process that typically induces significant apoptosis.

Materials:

-

Human pluripotent stem cells (e.g., H9 embryonic stem cells or a derived iPSC line)

-

Appropriate hPSC culture medium (e.g., mTeSR1™ or E8™)

-

Matrigel® or other suitable extracellular matrix coating

-

Single-cell dissociation reagent (e.g., Accutase® or TrypLE™)

-

This compound stock solution in a suitable solvent (e.g., water or DMSO)

-

Standard cell culture plates and incubator (37°C, 5% CO₂)

Procedure:

-

Culture hPSCs on Matrigel®-coated plates in the appropriate medium until they reach the desired confluency for passaging.

-

Prepare the hPSC culture medium supplemented with this compound at a final concentration of 10 µM.

-

Aspirate the old medium from the hPSC culture and wash the cells with DPBS.

-

Add the single-cell dissociation reagent and incubate at 37°C until the cells detach.

-

Gently pipette the cells to create a single-cell suspension.

-

Neutralize the dissociation reagent with fresh culture medium and centrifuge the cells to form a pellet.

-

Resuspend the cell pellet in the pre-warmed hPSC culture medium containing 10 µM this compound.

-

Plate the single-cell suspension onto new Matrigel®-coated plates at the desired density.

-

Culture the cells in the this compound-containing medium for the first 24 hours post-plating.

-

After 24 hours, replace the medium with fresh hPSC culture medium without this compound.

-

Continue to culture the cells, changing the medium daily, and observe for colony formation and cell survival.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound, as well as its application in hPSC culture.

Conclusion

This compound, born from the systematic exploration of isoquinolinesulfonamides, has carved a significant niche in the landscape of cell biology research. Its journey from a broadly characterized protein kinase inhibitor to a key reagent in the specialized field of stem cell biology underscores the evolving nature of drug and tool development. While more potent and selective inhibitors have since been developed, this compound remains a valuable compound for studying the fundamental roles of PKA, PKC, and PKG signaling. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize and build upon the legacy of this important molecule.

References

Review of HA-100 in scientific literature.

An In-depth Technical Review of HA-100 and its Homonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature concerning compounds referred to as "this compound" and its variations. Due to the existence of multiple distinct molecules sharing this nomenclature, this document is divided into sections, each dedicated to a specific compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Protein Kinase Inhibitor this compound

This compound is an isoquinoline-based compound that functions as a protein kinase inhibitor. It is utilized in stem cell research to enhance the efficiency of human fibroblast reprogramming and to improve the survival of single cells in culture.[1]

Quantitative Data: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (µM) | Ki (µM) | Competitive with | Reference |

| cGMP-dependent protein kinase (PKG) | 4 | - | Not specified | [2][3] |

| cAMP-dependent protein kinase (PKA) | 8 | - | Not specified | [2][3] |

| Protein Kinase C (PKC) | 12 | 6.5 | ATP | [2] |

| Myosin Light Chain Kinase (MLCK) | 240 | 61 | ATP | [2] |

Experimental Protocols

Protocol: Inhibition of Protein Kinases in vitro

A common method to determine the inhibitory activity of this compound on various protein kinases involves a kinase assay. In this assay, the kinase, its substrate (e.g., a peptide or protein), and ATP (often radiolabeled) are incubated in the presence of varying concentrations of the inhibitor (this compound). The activity of the kinase is measured by the amount of phosphate transferred to the substrate. The IC₅₀ value is then calculated as the concentration of this compound that reduces the kinase activity by 50%. To determine the mechanism of inhibition (e.g., competitive with ATP), the assay is performed with varying concentrations of both the inhibitor and ATP, and the data are analyzed using methods such as Lineweaver-Burk plots.

Protocol: Use of this compound in Human Pluripotent Stem Cell Culture

For improving single-cell survival and cloning efficiency of human pluripotent stem cells (hPSCs), this compound is added to the culture medium. A typical protocol involves:

-

Dissociating hPSCs into single cells using an appropriate enzyme (e.g., accutase).

-

Plating the single cells onto a suitable matrix-coated plate (e.g., Matrigel) in a standard hPSC culture medium.

-

Supplementing the culture medium with this compound at a final concentration determined by titration, often in the range of 5-10 µM.

-

Culturing the cells under standard conditions (37°C, 5% CO₂), with daily medium changes.

-

Assessing cell survival and colony formation after a defined period (e.g., 5-7 days).

Signaling Pathways

This compound is also known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream targets, including myosin light chain (MLC). Inhibition of this pathway by this compound can lead to the disassembly of actin stress fibers and a reduction in cellular tension, which is beneficial for the survival of dissociated stem cells.

Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.

ithis compound: An Anti-Influenza Macrocyclic Peptide

ithis compound is a macrocyclic peptide that targets the stalk domain of hemagglutinin (HA) on the surface of Group 1 influenza A viruses. By binding to this conserved region, ithis compound inhibits both the attachment of the virus to host cells and the subsequent membrane fusion process, which is essential for viral entry.[4]

Quantitative Data: In Vivo Efficacy in a Mouse Model

A study in mice infected with a lethal dose (5 MLD₅₀) of H5N1 influenza virus demonstrated the therapeutic potential of ithis compound.[4]

| Treatment Group | Administration Schedule (days post-infection) | Survival Rate (%) |

| Vehicle | 0-4 | 0 |

| ithis compound (1.9 mg/kg/day) | 0-4 | 100 |

| ithis compound (1.9 mg/kg/day) | 2-6 | 80 |

| ithis compound (1.9 mg/kg/day) | 4-8 | 60 |

| ithis compound (1.9 mg/kg/day) | 6-10 | 20 |

| Zanamivir (3.3 mg/kg/day) | 0-4 | 100 |

Experimental Protocols

Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of ithis compound is commonly assessed using a plaque reduction assay. A typical protocol is as follows:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates to form a confluent monolayer.

-

A known titer of influenza virus (e.g., 40-50 plaque-forming units, PFU) is pre-incubated with various concentrations of ithis compound for 1 hour at 37°C.

-

The virus-inhibitor mixture is then added to the MDCK cell monolayers and incubated for 2 hours to allow for viral adsorption.

-

The inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., 1% low melting agarose) containing the corresponding concentration of ithis compound.

-

The plates are incubated for 72 hours at 37°C with 5% CO₂ to allow for plaque formation.

-

The cells are then fixed with 10% formaldehyde, and the agarose overlay is removed.

-

The cell monolayer is stained with crystal violet, and the plaques are counted.

-

The percentage of plaque inhibition is calculated relative to a no-drug control, and the EC₅₀ (the concentration that inhibits 50% of plaque formation) is determined.[5]

Protocol: In Vivo Efficacy in a Mouse Influenza Model

The therapeutic efficacy of ithis compound in vivo can be evaluated in a mouse model of influenza infection:

-

Female BALB/c mice (e.g., 6-8 weeks old) are lightly anesthetized.

-

Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., 5 MLD₅₀ of H5N1).

-

Treatment with ithis compound (e.g., 1.9 mg/kg/day, intranasally) or a vehicle control is initiated at various time points post-infection and continued for a specified duration (e.g., 5 days).

-

Body weight and survival are monitored daily for a period of 14-21 days.

-

In separate cohorts, lungs can be harvested at different time points to determine viral titers and assess lung pathology.[4]

Signaling Pathways and Mechanism of Action

The mechanism of ithis compound is to physically block the function of the influenza hemagglutinin (HA) protein.

Caption: Mechanism of action of ithis compound against influenza virus.

HT-100 (Halofuginone Hydrobromide): A Treatment for Duchenne Muscular Dystrophy

HT-100 is a delayed-release formulation of halofuginone hydrobromide, a small molecule with anti-fibrotic and anti-inflammatory properties.[6][7] It has been investigated as a potential treatment for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and fibrosis.[8][9]

Quantitative Data: Clinical Trial Results

Interim results from a Phase 1b/2a clinical trial of HT-100 in boys with DMD showed encouraging trends in muscle strength.[8][10]

| Patient Cohort (n=10) | Duration of Participation | Dosing | Mean Total Muscle Strength vs. Steroid-Treated External Control | Mean Increase in Total Muscle Strength from Baseline |

| 2 lowest dose cohorts | 18-22 months | At least 6 months of continuous dosing | 22.3% greater (p=0.027) | 11.7% |

Note: The clinical trial for HT-100 was temporarily suspended due to a serious adverse event at a high dose, but was later allowed to resume at lower doses.[10]

Experimental Protocols

Protocol: Phase 1b/2a Clinical Trial (HALO-DMD-01/02, NCT01847573)

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of increasing doses of HT-100 in boys and young men with DMD.[11]

-

Participants: Ambulatory and non-ambulatory males with a confirmed diagnosis of DMD.

-

Study Design: A dose-escalation study with multiple cohorts receiving different daily oral doses of HT-100.

-

Dosing: Dosing cohorts ranged from 0.3 mg/day to 1.2 mg/day in the preliminary phase.[7]

-

Outcome Measures:

-

Primary: Safety and tolerability, assessed by monitoring adverse events, and pharmacokinetics.

-

Secondary/Exploratory: Efficacy endpoints including quantitative muscle testing (QMT) of upper and lower extremity muscle groups, and biomarkers of muscle damage, fibrosis, and inflammation.

-

Signaling Pathways

The anti-fibrotic effect of halofuginone is primarily attributed to its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibrosis by stimulating the production of extracellular matrix proteins, such as collagen. Halofuginone has been shown to specifically block the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[12]

Caption: HT-100 (Halofuginone) inhibits the TGF-β signaling pathway.

BOLD-100: A Ruthenium-Based Anti-Cancer Therapeutic

BOLD-100 is a novel, first-in-class ruthenium-based anti-cancer agent currently in clinical development. It has a multi-modal mechanism of action that includes the induction of reactive oxygen species (ROS) and the inhibition of the endoplasmic reticulum (ER) stress-response protein GRP78.[13]

Quantitative Data: Phase 2 Clinical Trial Results

BOLD-100 has been evaluated in a Phase 2 clinical trial (NCT04421820) in combination with the chemotherapy regimen FOLFOX for the treatment of advanced gastrointestinal cancers.[13]

Metastatic Colorectal Cancer (n=36) [9][14]

| Endpoint | Result | 95% Confidence Interval |

| Median Progression-Free Survival (PFS) | 3.9 months | 2.7 - 5.7 months |

| Median Overall Survival (OS) | 9.6 months | 6.0 - 17.0 months |

| Objective Response Rate (ORR) | 7.0% | 1.0 - 20.0% |

| Disease Control Rate (DCR) | 76.0% | 58.0 - 88.0% |

Advanced Gastric Cancer (n=21, 18 evaluable) [6][15]

| Endpoint | Result | 95% Credible/Confidence Interval |

| Median Progression-Free Survival (PFS) | 4.2-4.3 months | 2.8 - 7.1 months |

| Median Overall Survival (OS) | 7.9 months | 4.8 - 15.0 months |

| Objective Response Rate (ORR) | 11.0% | 2.0 - 31.0% |

| Disease Control Rate (DCR) | 72.0% | 49.0 - 89.0% |

Advanced Biliary Tract Cancer (n=22, 18 evaluable) [15]

| Endpoint | Result | 95% Confidence Interval |

| Median Progression-Free Survival (PFS) | 6.0 months | 3.8 - 10.0 months |

| Median Overall Survival (OS) | 7.3 months | 4.5 - 13.0 months |

| Objective Response Rate (ORR) | 6.0% | 1.0 - 23.0% |

| Disease Control Rate (DCR) | 83.0% | 62.0 - 95.0% |

Experimental Protocols

Protocol: Phase 2 Clinical Trial (BOLD-100-001, NCT04421820)